2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid
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Overview
Description
2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid is a versatile organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The BOC group is particularly useful for protecting amines during chemical reactions, allowing for selective transformations without interfering with other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the BOC protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or catalytic reduction methods.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins, where it protects amine groups during chain elongation.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid primarily involves the protection of amine groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection enable complex synthetic pathways without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- **4-(((Tert-butoxy)carbonyl)amino)methyl)benzoic acid
- 2-(Boc-aminomethyl)phenylacetic acid
- 4-[(Tert-butoxycarbonyl)amino]methylbenzoic acid
Uniqueness
2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the BOC group allows for selective protection of amines, making it a valuable tool in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C19H21NO4 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-7-6-8-14(11-13)15-9-4-5-10-16(15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
MLRRJAYCCCXQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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